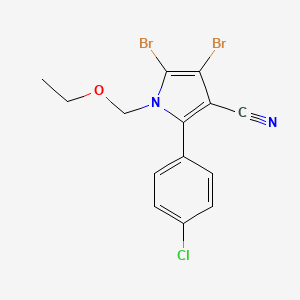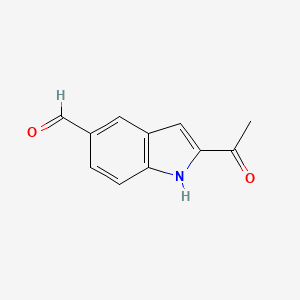
2-Acetyl-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds.
Preparation Methods
The synthesis of 2-Acetyl-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indole-5-carboxaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Acetyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution also enables it to form covalent bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
2-Acetyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Similar in structure but differs in the position of the aldehyde group, leading to different reactivity and biological activity.
Indole-5-carboxaldehyde:
2-Acetylindole: Similar but lacks the aldehyde group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-acetyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7(14)11-5-9-4-8(6-13)2-3-10(9)12-11/h2-6,12H,1H3 |
InChI Key |
OREPFKJQKOWRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


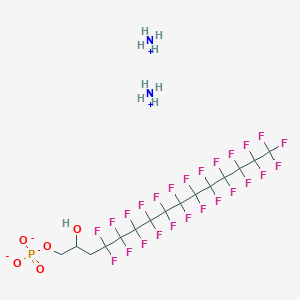
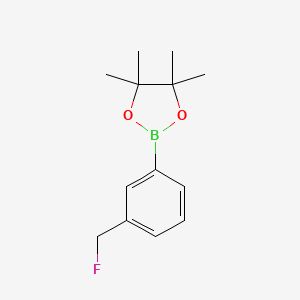
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
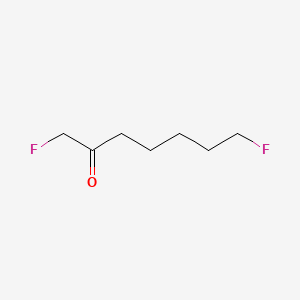
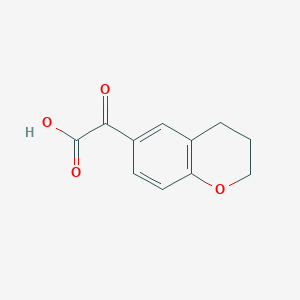

![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
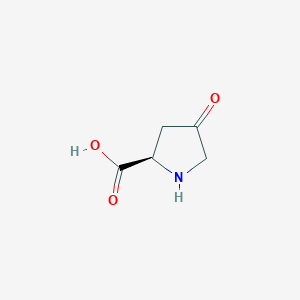
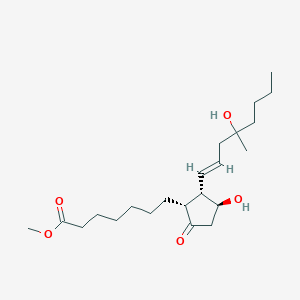
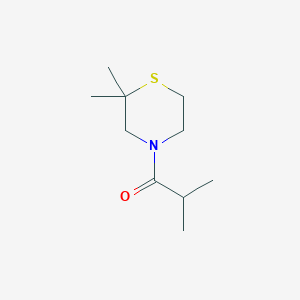
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
